molecular formula C18H18ClN3O2 B2978240 (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035036-98-5

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2978240
CAS RN: 2035036-98-5
M. Wt: 343.81
InChI Key: KYASCPUODBECHT-CMDGGOBGSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would provide a rigid, planar structure, while the phenyl and propenone groups could add additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrimidine ring might undergo substitution reactions with the chloro group, and the double bond in the propenone group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the chloro group, the rigidity of the pyrimidine and piperidine rings, and the polarity of the compound .

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of scientific research where the compound similar to "(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one" is explored is in the synthesis of novel compounds and their antibacterial activity. For example, microwave-assisted synthesis techniques have been employed to produce compounds with a similar structure, which are then tested for their effectiveness against various bacteria. These studies involve the preparation of piperidine-containing pyrimidine imines and thiazolidinones, showcasing the potential of these compounds in developing new antibacterial agents (Merugu et al., 2010).

Antitumor Activity

Another significant area of application for compounds resembling "(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one" is in cancer research, particularly in the synthesis of compounds with potential antitumor activities. Studies have been conducted to synthesize and evaluate the antitumor potential of various pyrimidinyl and piperidine derivatives. Some of these compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis in tumor cells, highlighting their potential as anticancer drugs (Insuasty et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

Research has also been conducted on novel piperidine derivatives for their anti-angiogenic properties and DNA cleavage abilities. These studies involve the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which have been evaluated for their efficacy in blocking the formation of blood vessels in vivo and their potential in binding/cleaving DNA. Such properties are crucial for the development of anticancer agents that target both tumor angiogenesis and DNA integrity, making these compounds valuable in cancer therapy (Kambappa et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

(E)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYASCPUODBECHT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

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